molecular formula C11H19NO6S B1383522 (2S)-3-(2-Carboxyethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid CAS No. 1354484-98-2

(2S)-3-(2-Carboxyethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Cat. No. B1383522
CAS RN: 1354484-98-2
M. Wt: 293.34 g/mol
InChI Key: INXYKJRLTVBOFZ-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-3-(2-Carboxyethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a useful research compound. Its molecular formula is C11H19NO6S and its molecular weight is 293.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S)-3-(2-Carboxyethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-3-(2-Carboxyethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Studies

  • Chemo-Enzymatic Synthesis and Stereochemical Analysis : (Baba et al., 2018) detailed the chemo-enzymatic synthesis and stereochemical characterization of diastereomers of 1-β-O-acyl glucuronides derived from racemic 2-{4-[(2-Methylprop-2-en-1-yl)amino]phenyl}propanoic Acid, highlighting the importance of understanding stereochemistry in drug synthesis and metabolism.

  • Macrocyclic Peptide Synthesis : Yamashita et al. (2009) synthesized a novel dipeptide, (2S,3'S)-2-(2'-oxo-3'-methylpiperazin-1'-yl)-propanoic acid, used as a unit in cyclic peptides, emphasizing its potential in peptide-based drug design (Yamashita et al., 2009).

  • Synthesis of Antimicrobial Derivatives : Nirmalan et al. (2016) developed 2-methyl-2-((2-methyl-2-phenoxypropanoyl)oxy)propanoic acid derivatives, demonstrating their antimicrobial properties and potential therapeutic applications (Nirmalan et al., 2016).

  • Molecular Docking Studies : The same study by Nirmalan et al. also conducted molecular docking studies, illustrating the interaction of these compounds with microbial and docking pathogens, indicating their potential in targeted drug therapy.

Pharmacological and Biological Activity

  • Immunobiological Activity Analysis : Doláková et al. (2005) explored the immunostimulatory and immunomodulatory potency of 2-amino-3-(purin-9-yl)propanoic acids, showing the potential of these derivatives in modulating immune responses (Doláková et al., 2005).

  • Synthesis and Analysis of Cyclopropane Fatty Acids : Hartmann et al. (1994) synthesized cyclopropane fatty acids like methyl 3-(2-octadecylcyclopropen-1-yl)propanoate, which act as inhibitors of mycolic acid biosynthesis, suggesting their use in targeting mycobacterial infections (Hartmann et al., 1994).

  • Organometallic Compound Synthesis for Medicinal Chemistry : Patra et al. (2012) synthesized planar chiral (η6-arene)Cr(CO)3 containing carboxylic acid derivatives, highlighting the growing interest in organometallic compounds in medicinal chemistry (Patra et al., 2012).

  • Synthesis of Neuroexcitant Analogues : Pajouhesh et al. (2000) synthesized enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid, an analogue of neuroexcitant AMPA, indicating its significance in neurological research (Pajouhesh et al., 2000).

properties

IUPAC Name

(2S)-3-(2-carboxyethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO6S/c1-11(2,3)18-10(17)12-7(9(15)16)6-19-5-4-8(13)14/h7H,4-6H2,1-3H3,(H,12,17)(H,13,14)(H,15,16)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INXYKJRLTVBOFZ-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSCCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CSCCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-3-(2-Carboxyethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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